3-Methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes. This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve the use of microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, the use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups to the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Isoxazolecarboxylicacid, 5-methyl-3-(2-methylphenyl)
- 5-(4-Methylphenyl)isoxazole-3-carboxylic acid
Uniqueness
4-Isoxazolecarboxylicacid, 3-methyl-5-(2-methylphenyl)- is unique due to its specific substitution pattern on the isoxazole ring. This unique structure can lead to different biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
CAS No. |
91569-56-1 |
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Molecular Formula |
C12H11NO3 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
3-methyl-5-(2-methylphenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO3/c1-7-5-3-4-6-9(7)11-10(12(14)15)8(2)13-16-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
GXPKKFHAXHDUPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C(=NO2)C)C(=O)O |
Origin of Product |
United States |
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